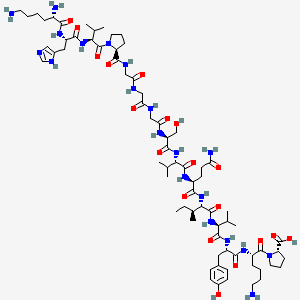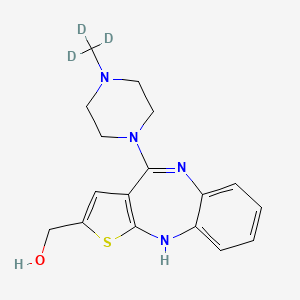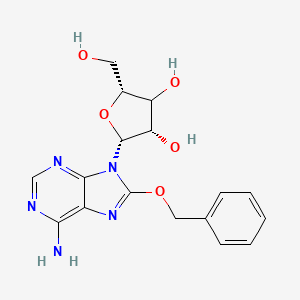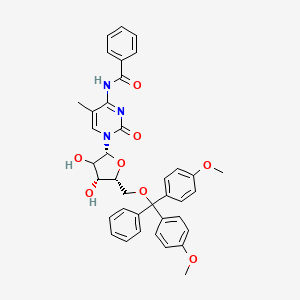
1'-Hydroxymidazolam-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Hydroxymidazolam-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and muscle relaxant properties. The isotopic labeling with carbon-13 makes 1’-Hydroxymidazolam-13C6 particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Hydroxymidazolam-13C6 involves the incorporation of carbon-13 into the molecular structure of 1’-Hydroxymidazolam. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of 1’-Hydroxymidazolam-13C6 requires advanced techniques to maintain high purity and isotopic enrichment. The process often involves multiple steps, including the synthesis of labeled precursors, followed by their incorporation into the final product. The production is carried out under stringent conditions to ensure the stability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Hydroxymidazolam-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydroxylated products .
Applications De Recherche Scientifique
1’-Hydroxymidazolam-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Midazolam.
Biology: Helps in understanding the biological effects and metabolism of Midazolam in various organisms.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of Midazolam in the body.
Mécanisme D'action
The mechanism of action of 1’-Hydroxymidazolam-13C6 is similar to that of Midazolam. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of synaptic transmission .
Comparaison Avec Des Composés Similaires
1’-Hydroxymidazolam: The non-labeled version of the compound.
Midazolam: The parent compound from which 1’-Hydroxymidazolam is derived.
α-Hydroxy Midazolam: Another metabolite of Midazolam with similar properties.
Uniqueness: 1’-Hydroxymidazolam-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications. The labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C18H13ClFN3O |
|---|---|
Poids moléculaire |
347.72 g/mol |
Nom IUPAC |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i5+1,6+1,7+1,11+1,14+1,16+1 |
Clé InChI |
QHSMEGADRFZVNE-GLCRKPPFSA-N |
SMILES isomérique |
C1C2=CN=C(N2[13C]3=[13C]([13CH]=[13C]([13CH]=[13CH]3)Cl)C(=N1)C4=CC=CC=C4F)CO |
SMILES canonique |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)


